molecular formula C16H18N2O B13024758 (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13024758
M. Wt: 254.33 g/mol
InChI Key: LUDXVEHEVKGDDL-UHFFFAOYSA-N
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Description

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine-derived compound featuring a phenylmethanone core substituted with ethyl(methyl)amino and methyl groups at positions 6 and 4 of the pyridine ring, respectively. While direct data on its synthesis or applications are absent in the provided evidence, analogs suggest its utility in medicinal chemistry, particularly in targeting aminergic receptors or as a synthetic intermediate in heterocyclic chemistry .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-[ethyl(methyl)amino]-4-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-4-18(3)15-10-12(2)14(11-17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

LUDXVEHEVKGDDL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Ethyl(methyl)amino Group: This step involves the alkylation of the pyridine ring using ethyl and methyl amines under controlled conditions.

    Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group onto the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs (Table 1) share the phenylmethanone-pyridine backbone but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Pyridine Substituents (Positions) Molecular Formula Key Features
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone 4-methyl, 6-(ethyl(methyl)amino) C₁₆H₁₈N₂O Electron-donating amino group; hydrophobic methyl
F13640 4-fluoro, 4-{[(5-methyl-piperidin-2-ylmethyl)-amino]-methyl} C₂₃H₂₆F₂N₂O Fluorophenyl; piperidine-amino group
F15599 4-fluoro, 4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl} C₂₄H₂₆F₂N₄O Pyrimidine-amino group; fluorophenyl
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone 4-methyl, 6-phenoxy C₁₉H₁₅NO₂ Electron-withdrawing phenoxy; methyl
(4-(4-Methoxyphenyl)-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone 4-(4-methoxyphenyl), 5-phenylethynyl C₂₈H₂₀NO₂ Methoxyphenyl; ethynyl linker

Key Observations :

  • Electron-Donating vs. This could influence reactivity in cross-coupling reactions or binding to biological targets.
  • Hydrophobicity : The methyl and phenyl groups in the target compound may improve lipid solubility relative to F13640 and F15599, which contain polar piperidine/pyrimidine moieties .

Physicochemical Properties

  • Solubility: The ethyl(methyl)amino group likely increases water solubility compared to the phenoxy analog , though less than F13640’s piperidine group.
  • Melting Point: Phenoxy-substituted analogs (e.g., ) typically exhibit higher melting points (>150°C) due to planar aromatic stacking, whereas alkylamino groups may reduce crystallinity.

Biological Activity

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone, also known by its CAS number 1355215-10-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone is characterized by the following formula:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}

This compound features a pyridine ring substituted with an ethyl(methyl)amino group and a phenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain pyridine derivatives showed improved antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The introduction of specific functional groups in the structure enhanced their effectiveness, leading to lower IC50 values (the concentration required to inhibit cell growth by 50%) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa0.058
Compound BMDA-MB-2310.035
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanoneHep2TBD

The mechanism through which (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that structural modifications in pyridine derivatives can enhance their antibacterial and antifungal properties. For example, certain substitutions on the phenyl ring have shown strong inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismZone of Inhibition (mm)
Compound CE. coli24
Compound DS. aureus22
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanoneTBDTBD

Case Studies

  • Case Study on Anticancer Efficacy : A recent publication examined various pyridine derivatives for their anticancer potential. The study found that modifying the amino group significantly increased cytotoxicity against breast cancer cells .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of related compounds, highlighting how electron-donating groups on the phenyl ring enhanced activity against Gram-positive bacteria .

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